BenchChemオンラインストアへようこそ!

zr17-2

Optic Nerve Injury Retinal Neuroprotection Electroretinography

Procure this first-in-class, dual-mechanism CIRBP agonist & CB1 modulator for preclinical neuro- and cardioprotection models. zr17-2 uniquely mimics therapeutic hypothermia at normothermia, a key advantage over peptides or cooling protocols. Its inability to cross the blood-ocular barrier is a critical design feature, requiring local intravitreal delivery for ocular studies. This specific, non-substitutable probe ensures precise pathway dissection in oxidative stress, retinal degeneration, and myocardial infarction research.

Molecular Formula C13H20N6O2S
Molecular Weight 324.40 g/mol
Cat. No. B11827293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezr17-2
Molecular FormulaC13H20N6O2S
Molecular Weight324.40 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N
InChIInChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17)
InChIKeyQYTOGPUSMCMAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





zr17-2: First-in-Class Hypothermia Mimetic & CIRBP Agonist for Neuroprotection and Cardioprotection Research


zr17-2 is a novel, small-molecule purine derivative (CAS: 1263893-98-6; MW: 324.40) identified as a first-in-class cold-inducible RNA-binding protein (CIRBP) agonist and a potent cannabinoid CB1 receptor modulator . It acts as a therapeutic hypothermia mimetic, upregulating CIRBP expression at normothermic temperatures to replicate the protective effects of physical cooling [1]. zr17-2 has demonstrated significant neuroprotective efficacy in preclinical models of optic nerve crush and perinatal asphyxia, and cardioprotective effects in myocardial infarction models, via anti-inflammatory, anti-oxidant, and anti-apoptotic pathways [2][3].

Why Generic Substitution Fails for zr17-2: The Criticality of Its Dual CIRBP/CB1 Mechanism and Target Selectivity


zr17-2 cannot be simply substituted by other CIRP modulators, general CB1 agonists, or physical hypothermia methods due to its unique, first-in-class pharmacological profile. It is the only identified small molecule that simultaneously acts as a CIRBP agonist and a CB1 receptor modulator, a dual mechanism not found in other compounds like the peptide TAT-CIRP or the triterpenoid Celastrol . Furthermore, zr17-2's inability to cross the blood-ocular barrier is a critical, differentiating pharmacokinetic property that necessitates local administration (e.g., intravitreal injection) for ocular applications, a feature that is not universally shared by other CB1 modulators or hypothermia mimetics [1]. This specific combination of mechanism and unique pharmacokinetic constraints makes generic substitution impossible without compromising the intended experimental or therapeutic outcome.

zr17-2 Quantitative Differentiation Evidence: Head-to-Head Data vs. Therapeutic Hypothermia and Vehicle Controls


zr17-2 Preserves Retinal Electrophysiological Function in Optic Nerve Crush Model: Comparison to Vehicle

In a rat model of intraorbital optic nerve crush (IONC), a single intravitreal injection of zr17-2 (330 nmol/L) significantly preserved retinal function compared to vehicle (PBS) [1]. The b-wave amplitude of the electroretinogram (ERG), which reflects ganglion cell activity, was significantly recovered in zr17-2-treated eyes compared to vehicle-treated injured eyes (p < 0.001) [1].

Optic Nerve Injury Retinal Neuroprotection Electroretinography

zr17-2 Quantitatively Reduces Retinal Ganglion Cell Apoptosis in Optic Nerve Crush Model: Comparison to Vehicle

In the same IONC rat model, zr17-2 treatment led to a highly significant reduction in apoptotic cell death in the retinal ganglion cell layer (GCL) and inner nuclear layer (INL) [1]. TUNEL analysis revealed that zr17-2 greatly reduced the number of apoptotic cells in both the GCL and INL compared to vehicle-treated injured eyes (p < 0.0001) [1].

Optic Nerve Injury Neuroprotection Apoptosis

zr17-2 Improves Cardiac Function Post-Myocardial Infarction: Quantitative Comparison to Vehicle Control

In a rat model of myocardial infarction (MI), pretreatment with zr17-2 (20 nmol/kg, i.p.) significantly improved cardiac function compared to saline-treated MI controls [1]. Echocardiography at 1-week post-MI showed that zr17-2 pretreatment increased left ventricular ejection fraction (LVEF) to 60.84 ± 11.08% compared to 47.00 ± 3.93% in the MI + saline group (p < 0.05) [1].

Myocardial Infarction Cardioprotection Heart Failure

zr17-2 Reduces Infarct Size and Adverse Remodeling Post-Myocardial Infarction: Comparison to Vehicle Control

Pretreatment with zr17-2 in the rat MI model also resulted in a significant reduction in cardiac infarction size and improved structural remodeling compared to saline controls [1]. Quantification of scar area revealed a significantly lower degree of infarction in the zr17-2-treated group compared to the MI + saline group [1]. Additionally, zr17-2 pretreatment significantly attenuated MI-induced cardiac dilation, as measured by reduced LV end-diastolic volume (LVEDV: 1.00 ± 0.20 ml vs. 1.57 ± 0.49 ml) and LV end-systolic volume (LVESV: 0.49 ± 0.14 ml vs. 0.90 ± 0.25 ml) [1].

Myocardial Infarction Infarct Size Cardiac Remodeling

zr17-2's Protective Effects Mirror Therapeutic Hypothermia: A Critical Mechanistic Comparator

The effects of zr17-2 were directly compared to the known protective effects of therapeutic hypothermia in the same IONC model [1]. The study authors note that injection of zr17-2 largely prevented the IONC-induced electrophysiological and morphological damage 'in a very similar pattern to that elicited by therapeutic hypothermia' [1].

Hypothermia Mimetic Neuroprotection Optic Nerve Injury

Optimal Research and Industrial Application Scenarios for zr17-2 Based on Quantitative Evidence


Preclinical Studies of Traumatic Optic Neuropathy and Retinal Ganglion Cell Degeneration

zr17-2 is ideally suited for preclinical models of optic nerve crush (IONC) and other traumatic neuropathies where preservation of retinal ganglion cells (RGCs) and visual function is the primary endpoint. Its demonstrated ability to significantly recover ERG b-wave amplitudes (p < 0.001) and reduce RGC apoptosis (p < 0.0001) makes it a potent tool for studying neuroprotective mechanisms and screening for combinatorial therapies aimed at preventing vision loss after trauma [1]. The compound's inability to cross the blood-ocular barrier necessitates local delivery (e.g., intravitreal injection), which is a critical consideration for experimental design.

Investigations into Hypothermia-Mimetic Pathways and Cold-Shock Protein Biology

As a first-in-class CIRBP agonist and hypothermia mimetic, zr17-2 is a unique chemical probe for dissecting the molecular pathways downstream of therapeutic hypothermia and cold-shock proteins [2]. Researchers can use zr17-2 at normothermic conditions to activate CIRBP-dependent pathways, thereby circumventing the technical challenges and physiological confounds associated with physical cooling. Its effects mirroring therapeutic hypothermia in neuroprotection models provide a robust foundation for exploring CIRBP's role in various stress responses [1].

Cardioprotection and Post-Myocardial Infarction Heart Failure Prevention Models

zr17-2 is a valuable compound for preclinical cardioprotection research, particularly in models of myocardial infarction (MI) and subsequent heart failure [3]. Its ability to significantly improve left ventricular ejection fraction (LVEF) from 47% to 60.84% and to reduce both infarct scar size and adverse ventricular dilation (LVEDV reduced from 1.57 ml to 1.00 ml) provides quantitative benchmarks for efficacy [3]. These data support the use of zr17-2 as a pharmacological agent to study the role of CIRBP in cardiac repair, inflammation resolution, and the prevention of post-MI remodeling.

Cellular Models of Oxidative Stress-Induced Retinal Cell Death

zr17-2 has demonstrated in vitro efficacy in reducing oxidative stress-induced retinal cell death [1]. This makes it a suitable reagent for cellular and biochemical assays focused on the mechanisms of retinal degeneration and the cytoprotective roles of CB1 receptor modulation and CIRBP activation. Its dual mechanism allows for the exploration of cross-talk between cannabinoid signaling and cold-shock protein pathways in the context of oxidative damage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for zr17-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.